molecular formula C16H22N2OS B11815305 2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11815305
M. Wt: 290.4 g/mol
InChI Key: DDBMZOGRWSKMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with a molecular formula of C16H22N2OS and a molecular weight of 290.4 g/mol . This compound features a pyrrolidine ring, a pyridine ring, and a cyclohexylthio group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions between small molecules and biological targets. Additionally, it may have industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the cyclohexylthio group contribute to its binding affinity and selectivity towards certain proteins and enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H22N2OS/c19-12-18-11-5-9-15(18)14-8-4-10-17-16(14)20-13-6-2-1-3-7-13/h4,8,10,12-13,15H,1-3,5-7,9,11H2

InChI Key

DDBMZOGRWSKMDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

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